

Technical Guide: 2-Aminopyridine-3-carboxamide Hydrochloride Solubility & Stability Profiling

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Compound of Interest

Compound Name:	2-Aminopyridine-3-carboxamide hydrochloride
CAS No.:	1221723-00-7
Cat. No.:	B3365407

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Part 1: Executive Summary & Chemical Identity

2-Aminopyridine-3-carboxamide hydrochloride (2-Aminonicotinamide HCl) is a critical heterocyclic building block utilized in the synthesis of SIRT inhibitors, kinase inhibitors, and various pyridine-based pharmacophores. While the free base (CAS 13438-65-8) exhibits moderate aqueous solubility, the hydrochloride salt form is engineered to enhance dissolution kinetics and bioavailability.

However, the introduction of the counter-ion alters the hygroscopicity and hydrolytic stability profile. This guide provides a structural analysis of solubility behaviors and defines the stability boundaries required for reproducible experimental outcomes.

Chemical Identity Table

Parameter	Detail
IUPAC Name	2-Amino-3-pyridinecarboxamide hydrochloride
Common Name	2-Aminonicotinamide HCl
CAS Number (Salt)	1221723-00-7
CAS Number (Base)	13438-65-8
Molecular Formula	$C_6H_7N_3O$ [1][2] · HCl
Molecular Weight	173.60 g/mol (Salt); 137.14 g/mol (Base)
pKa (Predicted)	~6.7 (Pyridine Ring N); Amide is neutral
Appearance	White to off-white crystalline powder

Part 2: Solubility Architecture

The solubility of **2-aminopyridine-3-carboxamide hydrochloride** is governed by the protonation of the pyridine nitrogen. The salt form dissociates readily in aqueous media, but its behavior in organic solvents is strictly polarity-dependent.

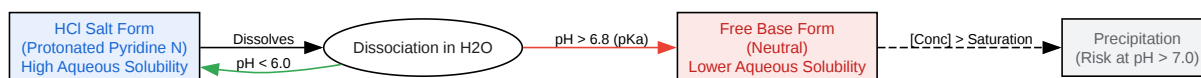
Quantitative Solubility Data (Typical Values at 25°C)

Note: Values below are representative of high-purity crystalline salts. Empirical verification is required for specific batches.

Solvent System	Solubility (mg/mL)	Classification	Application Notes
Water (pH 5.5)	> 50 mg/mL	Highly Soluble	Preferred for stock solutions. slightly acidic pH stabilizes the salt.
DMSO	> 100 mg/mL	Highly Soluble	Ideal for cryo-storage and high-concentration bioassays.
Ethanol (Abs)	5 - 15 mg/mL	Sparingly Soluble	Use warm ethanol for recrystallization; poor for high-conc stocks.
PBS (pH 7.4)	> 25 mg/mL	Soluble	Buffering to pH 7.4 may generate free base if concentration exceeds saturation point of the base form.
Acetonitrile	< 1 mg/mL	Insoluble	Common anti-solvent for precipitation.

Structural Diagram: Protonation & Solubility Logic

The following diagram illustrates the equilibrium between the salt and free base, highlighting the critical pH-dependent solubility switch.



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Figure 1: Solubility equilibrium showing the risk of free base precipitation upon pH adjustment.

Part 3: Stability & Degradation Profiling

The primary stability risks for this compound are hygroscopicity (physical stability) and amide hydrolysis (chemical stability).

Solid State Stability

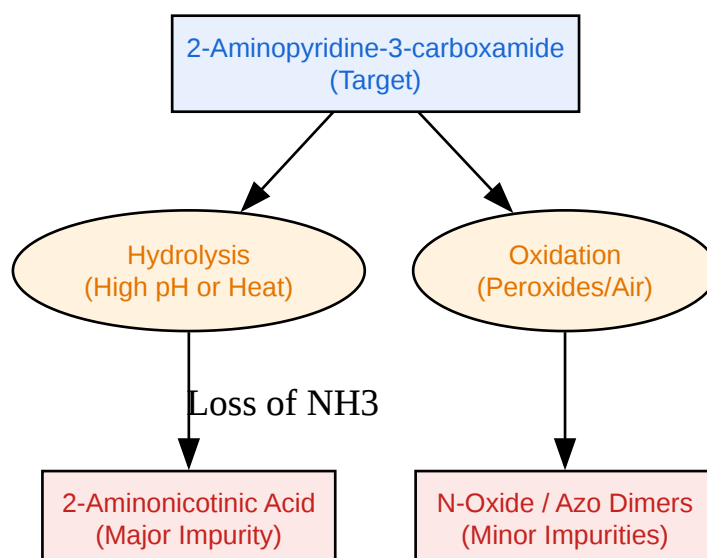
- **Hygroscopicity:** HCl salts of pyridines are often hygroscopic. Exposure to ambient moisture can lead to deliquescence (absorbing water until it dissolves).
- **Storage:** Must be stored in a desiccated environment at -20°C.
- **Photostability:** Pyridine derivatives can undergo photo-oxidation, turning yellow/brown over time. Protect from light.

Solution State Stability (Degradation Pathways)

The amide group at position 3 is susceptible to hydrolysis, converting the active compound into 2-aminonicotinic acid, which is often inactive or an impurity in downstream synthesis.

- **Acidic Hydrolysis:** Slow at room temperature, accelerated by heat.
- **Basic Hydrolysis:** Rapid. Avoid storing in buffers > pH 8.0.
- **Oxidative Stress:** The primary amine at position 2 is susceptible to oxidation (N-oxide formation) under harsh conditions.

Degradation Pathway Diagram



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Figure 2: Primary degradation pathways. Hydrolysis to the carboxylic acid is the dominant risk factor in aqueous solution.

Part 4: Validated Experimental Protocols

To ensure data integrity, use the following self-validating protocols. These are designed to detect not just the result, but the validity of the assay itself.

Protocol A: Saturation Solubility Determination (Shake-Flask Method)

Objective: Determine the thermodynamic solubility of the HCl salt in a specific solvent.

- Preparation:
 - Add excess solid compound (~50 mg) to 1.0 mL of solvent in a glass vial.
 - Control: Prepare a standard solution of known concentration (e.g., 1.0 mg/mL in DMSO) to validate HPLC retention time.
- Equilibration:
 - Agitate at 25°C for 24 hours (orbital shaker).

- Check visually: If solution is clear, add more solid until a precipitate persists.
- Filtration:
 - Filter supernatant using a 0.22 μm PTFE syringe filter.
 - Critical Step: Discard the first 200 μL of filtrate to account for filter adsorption.
- Quantification (HPLC-UV):
 - Dilute filtrate 1:100 with mobile phase.
 - Inject alongside a 5-point calibration curve (0.01 - 1.0 mg/mL).
 - Acceptance Criteria: Linearity of calibration curve ().

Protocol B: Forced Degradation Stress Test

Objective: Establish stability limits for storage and handling.

Stress Condition	Procedure	Sampling Timepoints
Acid Stress	Dissolve in 0.1 N HCl	0, 4, 24 Hours
Base Stress	Dissolve in 0.1 N NaOH	0, 1, 4 Hours (Expect rapid degradation)
Oxidation	3% H ₂ O ₂ at Room Temp	0, 4, 24 Hours
Thermal	Solid state at 60°C	Days 1, 3, 7

Analysis: Monitor for the appearance of the hydrolysis product (2-aminonicotinic acid) which typically elutes earlier than the amide on a C18 Reverse Phase column due to increased polarity.

Part 5: References

- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 129765623, 2-Amino-3-carbamoyl-1,4-dihydropyridine (Related Structure). Retrieved from [\[Link\]](#)

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Sources

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